molecular formula C17H25BO3 B13551493 2-(2,2-Dimethylchroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,2-Dimethylchroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13551493
M. Wt: 288.2 g/mol
InChI Key: LNPFVIQRAIJAQI-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound features a benzopyran ring fused with a dioxaborolane moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxaborolane Moiety: This step involves the reaction of the benzopyran derivative with a boronic acid or ester under catalytic conditions, often using palladium or other transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
  • 2-(4-methoxyphenyl)-1-benzopyran-4-one
  • 6-Methoxyflavanone

Uniqueness

2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane moiety, which imparts distinct chemical reactivity and potential biological activity compared to other flavonoid derivatives.

Properties

Molecular Formula

C17H25BO3

Molecular Weight

288.2 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO3/c1-15(2)10-9-12-11-13(7-8-14(12)19-15)18-20-16(3,4)17(5,6)21-18/h7-8,11H,9-10H2,1-6H3

InChI Key

LNPFVIQRAIJAQI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3)(C)C

Origin of Product

United States

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